4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide is a complex organic compound with significant relevance in pharmaceutical research. It is primarily recognized as an impurity or metabolite of Enzalutamide, a drug used in the treatment of prostate cancer. The compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an imidazolidinyl moiety, contributing to its biological activity and potential applications.
This compound can be sourced from various chemical suppliers and databases, including LGC Standards and ChemicalBook, which provide detailed chemical data and specifications for research purposes. The compound is typically available in neat form with a high purity level (>95%) as determined by HPLC analysis .
The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide involves several key steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The compound may undergo various chemical reactions relevant to its function as a pharmaceutical agent:
Reactions are typically monitored using chromatographic techniques to assess product formation and yield.
As an impurity or metabolite of Enzalutamide, this compound shares a mechanism related to androgen receptor antagonism. It binds to androgen receptors in prostate cancer cells, inhibiting their activation by testosterone and dihydrotestosterone.
This mechanism is crucial for its application in cancer therapy, where blocking androgen receptor signaling leads to reduced tumor growth.
The primary applications of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide include:
This compound exemplifies the complexity and importance of metabolites in drug development and therapeutic applications, highlighting its role in advancing cancer treatment strategies.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0